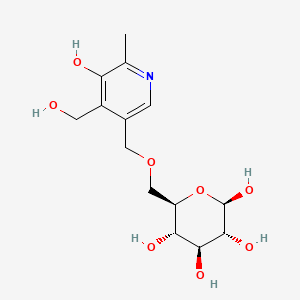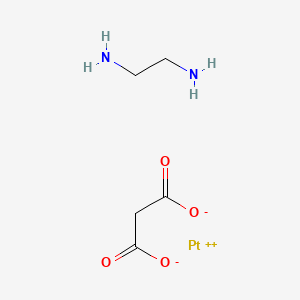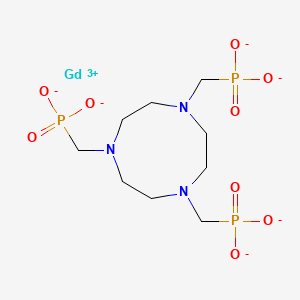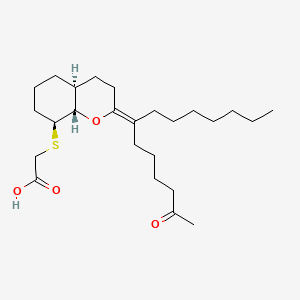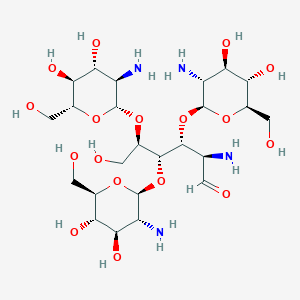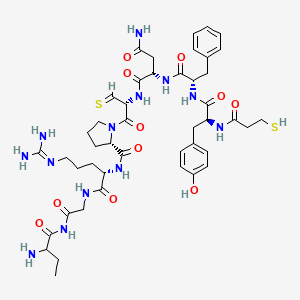
L-Gluconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-gluconic acid is a gluconic acid having L-configuration. It is an enantiomer of a D-gluconic acid.
Applications De Recherche Scientifique
Microbial Production and Applications
- Gluconic acid is primarily produced through microbial methods, involving fungi like Aspergillus niger and bacteria such as Gluconobacter. This biotechnological approach is preferred due to its efficiency and eco-friendliness (Ramachandran, Fontanille, Pandey, & Larroche, 2006).
- The acid and its derivatives, especially sodium gluconate, are extensively used in the food and pharmaceutical industry, serving as additives and preservatives due to their non-toxic and biodegradable properties (Anastassiadis & Morgunov, 2007).
Agricultural and Food Industry Applications
- In agriculture, gluconic acid has been studied for its potential to enhance milk fat production in dairy cows. Research indicates that it may alter metabolic mechanisms supporting increased milk fat yield (Doelman et al., 2019).
Bioconversion and Industrial Synthesis
- Gluconic acid is also crucial in the bioconversion of glucose and its efficient production in bioreactors. Studies have focused on optimizing conditions in reactors like airlift bioreactors to maximize gluconic acid production (Klein et al., 2002).
- Advances in biotechnology, like the overexpression of specific genes in microorganisms, have improved the efficiency of gluconic acid production, making it more viable for industrial applications (Li et al., 2016).
Chemical Industry Applications
- Gluconic acid is used in the chemical industry for various applications, including catalysis and organic synthesis. Its properties as a non-toxic, non-volatile, and biodegradable chemical make it a suitable medium for various chemical reactions (Lim & Dolzhenko, 2021).
Environmental Applications
- Due to its properties, gluconic acid has potential environmental applications, such as in sustainable chemical synthesis. Research in this area focuses on developing greener processes for converting glucose to gluconic acid, bypassing the limitations of traditional fermentation methods (Yan et al., 2020).
Propriétés
Nom du produit |
L-Gluconic acid |
|---|---|
Formule moléculaire |
C6H12O7 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
Clé InChI |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)

![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)
